Unii-9Q091VD8H6

Overview

Description

Unii-9Q091VD8H6 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that is used as a tool to study various biological processes and has been found to have a wide range of applications in different fields of research.

Mechanism of Action

The mechanism of action of Unii-9Q091VD8H6 is not fully understood, but it is believed to work by binding to specific target molecules in cells. It has been shown to have a high affinity for certain proteins and enzymes, which can lead to changes in their activity and function. This compound can also act as an inhibitor of certain biological processes by blocking the activity of specific enzymes or proteins.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. It can affect the activity of enzymes and proteins, leading to changes in cellular processes such as signal transduction and gene expression. This compound has also been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. Its effects on the body are still being studied, and more research is needed to fully understand its potential applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Unii-9Q091VD8H6 in lab experiments is its versatility. It can be used to study various biological processes and can be applied to different fields of research. This compound is also a synthetic molecule, which means that it can be easily produced in large quantities, making it more accessible to researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound in lab experiments and to follow proper safety protocols.

Future Directions

There are many future directions for research on Unii-9Q091VD8H6. One area of interest is its potential applications in drug development. This compound has been shown to have anti-inflammatory and anti-cancer properties, which could make it a promising candidate for the development of new drugs. Another area of interest is its use as a tool to study the structure and function of different biomolecules. As more research is conducted on this compound, its potential applications in scientific research will continue to expand.

Synthesis Methods

Unii-9Q091VD8H6 is a synthetic molecule that is typically synthesized using a multistep process involving several chemical reactions. The process involves the use of various reagents and solvents, and the final product is obtained through purification using different techniques such as column chromatography and recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Unii-9Q091VD8H6 has been extensively used in scientific research due to its unique properties. It is a versatile molecule that can be used to study various biological processes such as protein-protein interactions, enzyme kinetics, and signal transduction pathways. This compound is also used as a tool to study the structure and function of different biomolecules such as nucleic acids and proteins. Its applications in research are vast, and it has been used in various fields such as biochemistry, pharmacology, and molecular biology.

Biochemical Analysis

Cellular Effects

UNII-9Q091VD8H6 has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli. Additionally, this compound can modulate gene expression, resulting in changes in the production of proteins that are essential for cellular functions. These effects collectively contribute to the compound’s role in regulating cellular metabolism and maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with specific proteins and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for the compound’s ability to modulate biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, this compound can induce toxic or adverse effects, including alterations in cellular function and metabolic processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s incorporation into these pathways can influence metabolic flux and metabolite levels. For example, this compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are critical for its biological activity and therapeutic potential. Additionally, the compound’s interaction with transporters can influence its bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context

properties

IUPAC Name |

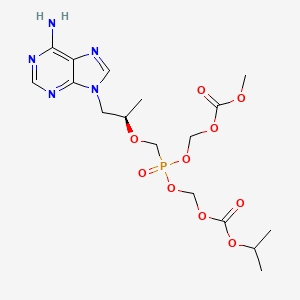

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(methoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N5O10P/c1-11(2)32-17(24)28-9-31-33(25,30-8-27-16(23)26-4)10-29-12(3)5-22-7-21-13-14(18)19-6-20-15(13)22/h6-7,11-12H,5,8-10H2,1-4H3,(H2,18,19,20)/t12-,33?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUJZEQIPSOLNM-PPSKDHOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N5O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501100656 | |

| Record name | 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-methyl 9-(1-methylethyl) ester, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246812-43-0 | |

| Record name | 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-methyl 9-(1-methylethyl) ester, 5-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246812-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir disoproxil fumarate impurity C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246812430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-methyl 9-(1-methylethyl) ester, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL (1-METHYLETHYL) (5RS)-5-(((1R)-2-(6-AMINO-9H-PURIN-9-YL)-1-METHYLETHOXY)METHYL)-5-OXO-2,4,6,8-TETRAOXA-5-.LAMBDA.5-PHOSPHANONANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q091VD8H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)